5-Aminomethyl-2-thiouridine

CAS No.: 109666-14-0

Cat. No.: VC1928068

Molecular Formula: C10H15N3O5S

Molecular Weight: 289.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109666-14-0 |

|---|---|

| Molecular Formula | C10H15N3O5S |

| Molecular Weight | 289.31 g/mol |

| IUPAC Name | 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

| Standard InChI | InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 |

| Standard InChI Key | LOEDKMLIGFMQKR-JXOAFFINSA-N |

| Isomeric SMILES | C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN |

| SMILES | C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN |

| Canonical SMILES | C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN |

Introduction

Chemical Structure and Properties

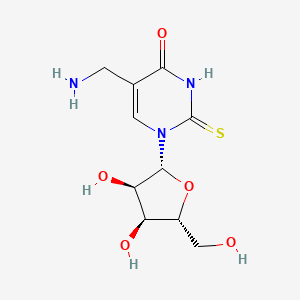

5-Aminomethyl-2-thiouridine is a nucleoside analogue derived from uridine, featuring two key modifications: a thio group at position 2 of the pyrimidine ring and an aminomethyl group at position 5. Its complete IUPAC name is 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one .

Physical and Chemical Characteristics

The compound's fundamental properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O5S |

| Molecular Weight | 289.31 g/mol |

| Exact Mass | 289.07324176 Da |

| XLogP3-AA | -2.3 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 3 |

| LogP | -1.3236 |

| Topological Polar Surface Area (TPSA) | 165.82 |

| Number of Atoms | 19 |

Table 1: Key physical and chemical properties of 5-Aminomethyl-2-thiouridine

Structural Identifiers

For unambiguous identification in chemical databases and literature, several standardized identifiers are used:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 |

| InChIKey | LOEDKMLIGFMQKR-JXOAFFINSA-N |

| SMILES | NCc1cnc(=S)[nH]c1=O |

| CAS Number | 109666-14-0 |

Table 2: Structural identifiers for 5-Aminomethyl-2-thiouridine

Biological Role and Function

5-Aminomethyl-2-thiouridine plays a significant role in RNA biology, particularly as an intermediate in the biosynthesis of modified nucleosides found in transfer RNA (tRNA).

Role in tRNA Modification

The compound serves as a key intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U), which is a modified nucleoside found at the wobble position (position 34) of the anticodon in certain tRNAs, specifically those responsible for decoding lysine, glutamate, and glutamine codons . This modification is particularly important for:

-

Stabilizing the anticodon structure

-

Enhancing ribosome-binding ability of tRNA

-

Improving reading frame maintenance during translation

Structural Effects on tRNA

The thiolation at position 2 of uridine, combined with hypermodification at position 5, works to stabilize the C3-endo conformation of the ribose ring. This increased conformational rigidity minimizes wobble base-pairing with guanosine at the third position of codons, thereby improving translational accuracy . Mutants lacking this modification display a significant increase in frameshifting during protein synthesis, highlighting its importance in maintaining translational fidelity .

Biosynthesis and Enzymatic Pathways

The biosynthesis of 5-Aminomethyl-2-thiouridine involves complex enzymatic pathways that vary between different organisms. The process involves both the incorporation of the thio group at position 2 and the aminomethyl group at position 5.

Biosynthesis in Escherichia coli

In Escherichia coli, the formation of 5-Aminomethyl-2-thiouridine involves several enzymes and proceeds through multiple steps:

Thiolation at Position 2

The thiolation process involves a sulfur-relay system that includes:

-

L-cysteine desulfurase (IscS): Initiates sulfur mobilization

-

TusA, TusBCD, and TusE proteins: Transfer sulfur from IscS-bound persulfide

-

MnmA (tRNA thiouridylase): Catalyzes the final thiolation step

This sulfur-relay system significantly enhances tRNA thiolation activity, with a reported 200-fold increase in activity when the Tus proteins are present compared to MnmA alone .

Aminomethylation at Position 5

The formation of the aminomethyl group at position 5 involves:

-

MnmE: A GTPase that binds to tetrahydrofolate derivatives

-

MnmG: An oxidoreductase that binds FAD and NADH

Together, MnmE and MnmG form a complex that catalyzes the GTP hydrolysis-dependent modification of tRNA, utilizing FAD, NADH, and K+ as cofactors, along with N5-N10-methylenetetrahydrofolate and glycine as substrates .

Formation of Methylaminomethyl Group

The conversion of 5-Aminomethyl-2-thiouridine to 5-methylaminomethyl-2-thiouridine (mnm5s2U) is catalyzed by specific methyltransferases:

-

In Gram-negative bacteria like E. coli, a bifunctional enzyme called MnmC performs this conversion

-

In Gram-positive bacteria like Bacillus subtilis, a different methyltransferase called MnmM (previously known as YtqB) has been identified as responsible for this conversion

Recent research has determined the X-ray crystal structures of MnmM complexed with the anticodon stem loop of tRNAGln, providing insights into the molecular basis of its specificity for the U33-nm5s2U34-U35 sequence as a key determinant .

Phylogenetic Distribution

5-Aminomethyl-2-thiouridine and its derivatives are widely distributed across different domains of life, highlighting their evolutionary significance.

Occurrence Across Species

According to the Modomics database, 5-Aminomethyl-2-thiouridine is found in:

Evolutionary Conservation

The widespread presence of this modification across different phylogenetic lineages suggests its ancient evolutionary origin and functional importance. While the exact modification may vary slightly between species, the presence of modified uridines at the wobble position of tRNAs is highly conserved, indicating strong evolutionary pressure to maintain these modifications for accurate protein synthesis .

Enzymatic Machinery

The enzymes responsible for synthesizing and processing 5-Aminomethyl-2-thiouridine vary across species but share functional similarities. Several key enzymes have been identified:

| Enzyme | Organism | Function |

|---|---|---|

| MnmCD | Escherichia coli | Involved in the formation of nm5s2U |

| MnmE | Escherichia coli, Chlorobium tepidum, Nostoc sp., Thermotoga maritima | GTPase involved in aminomethylation |

| MnmG | Escherichia coli, Chlorobium tepidum, Aquifex aeolicus | Oxidoreductase in aminomethylation |

| Mtu1 | Saccharomyces cerevisiae | tRNA thiouridylase |

| TrmU | Homo sapiens | Human tRNA thiouridylase |

| MnmM (YtqB) | Bacillus subtilis | Methyltransferase converting nm5s2U to mnm5s2U |

Table 3: Key enzymes involved in the biosynthesis of 5-Aminomethyl-2-thiouridine and related modifications

Recent Research Developments

Recent studies have significantly advanced our understanding of 5-Aminomethyl-2-thiouridine and its related modifications. Key developments include:

Structural Insights

X-ray crystallography studies of MnmM complexed with the anticodon stem loop of tRNAGln have provided detailed structural insights into the molecular basis of enzyme specificity. These studies revealed that the U33-nm5s2U34-U35 sequence serves as a key determinant for MnmM recognition, advancing our understanding of the molecular mechanisms underlying these modifications .

Fe-S Cluster Involvement Controversy

Recent research has challenged the traditional view of the sulfur transfer mechanism in 2-thiouridine formation. While it was previously thought that the process in E. coli involved persulfide chemistry, newer studies have proposed the involvement of a [4Fe-4S] cluster bound to MnmA. This has sparked debate in the field, with evidence supporting both [4Fe-4S]-dependent and [4Fe-4S]-independent pathways for tRNA thiolation .

Analytical Methods and Detection

Various analytical techniques are employed to detect and characterize 5-Aminomethyl-2-thiouridine in biological samples:

-

Mass spectrometry: Used for precise identification and quantification

-

X-ray crystallography: Employed for structural studies, particularly of enzyme-tRNA complexes

-

Reverse genetic approaches: Combined with mass spectrometry to identify components of the sulfur-transfer system

These techniques have been instrumental in advancing our understanding of this modified nucleoside and its biological roles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume